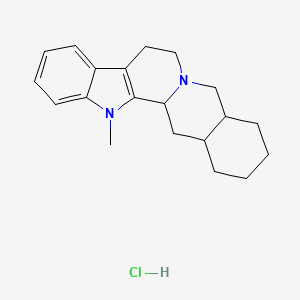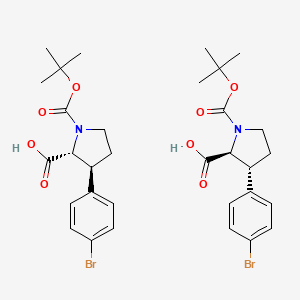
rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ácido rel-(2S,3R)-3-(4-bromofenil)-1-(terc-butoxicarbonil)pirrolidina-2-carboxílico: es un compuesto orgánico complejo que presenta un anillo de pirrolidina sustituido con un grupo bromofenilo y un grupo protector terc-butoxicarbonil (Boc)
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido rel-(2S,3R)-3-(4-bromofenil)-1-(terc-butoxicarbonil)pirrolidina-2-carboxílico generalmente implica los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante una reacción de ciclización que involucra una amina apropiada y un dihaluro.
Introducción del grupo bromofenilo: El grupo bromofenilo se introduce mediante una reacción de sustitución, a menudo utilizando un compuesto aromático bromado y un nucleófilo adecuado.
Protección con el grupo Boc: El grupo terc-butoxicarbonil se introduce para proteger la funcionalidad de la amina. Esto se logra típicamente utilizando dicarbonato de diterc-butilo (Boc2O) en presencia de una base como trietilamina.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar el uso de sistemas de microrreactores de flujo, que ofrecen ventajas en términos de eficiencia, versatilidad y sostenibilidad en comparación con los procesos tradicionales por lotes .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirrolidina o en el grupo bromofenilo.
Reducción: Las reacciones de reducción pueden dirigirse al grupo bromofenilo, convirtiéndolo en un grupo fenilo.
Sustitución: El átomo de bromo en el grupo bromofenilo se puede sustituir con varios nucleófilos, lo que lleva a una amplia gama de derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd / C) se utilizan a menudo.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en reacciones de sustitución, típicamente en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden producir una variedad de compuestos aromáticos funcionalizados.
Aplicaciones Científicas De Investigación
Química: En la síntesis orgánica, el ácido rel-(2S,3R)-3-(4-bromofenil)-1-(terc-butoxicarbonil)pirrolidina-2-carboxílico sirve como un intermedio valioso para la preparación de moléculas más complejas. Su estructura única permite la funcionalización selectiva, convirtiéndolo en un bloque de construcción versátil.
Biología y medicina: Las características estructurales del compuesto lo convierten en un posible candidato para el desarrollo de fármacos. Se puede utilizar en el diseño de moléculas que se dirigen a vías biológicas específicas, lo que podría conducir a nuevos agentes terapéuticos.
Industria: En la industria química, este compuesto se puede utilizar en la síntesis de materiales avanzados, incluidos polímeros y productos químicos especiales. Su reactividad y grupos funcionales permiten la creación de materiales con propiedades personalizadas.
Mecanismo De Acción
El mecanismo por el cual el ácido rel-(2S,3R)-3-(4-bromofenil)-1-(terc-butoxicarbonil)pirrolidina-2-carboxílico ejerce sus efectos depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo Boc sirve como un grupo protector, previniendo reacciones no deseadas durante la síntesis y asegurando la estabilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
- ácido rel-(2S,3R)-3-(4-clorofenil)-1-(terc-butoxicarbonil)pirrolidina-2-carboxílico
- ácido rel-(2S,3R)-3-(4-fluorofenil)-1-(terc-butoxicarbonil)pirrolidina-2-carboxílico
- ácido rel-(2S,3R)-3-(4-metilfenil)-1-(terc-butoxicarbonil)pirrolidina-2-carboxílico
Unicidad: La presencia del átomo de bromo en el ácido rel-(2S,3R)-3-(4-bromofenil)-1-(terc-butoxicarbonil)pirrolidina-2-carboxílico imparte una reactividad única en comparación con sus análogos
Propiedades
Fórmula molecular |
C32H40Br2N2O8 |
|---|---|
Peso molecular |
740.5 g/mol |
Nombre IUPAC |
(2R,3S)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;(2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C16H20BrNO4/c2*1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h2*4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t2*12-,13+/m10/s1 |
Clave InChI |
RYOMGNOYNZJFSS-LIPFMWGZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



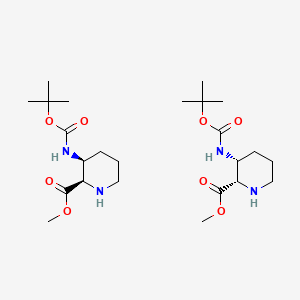
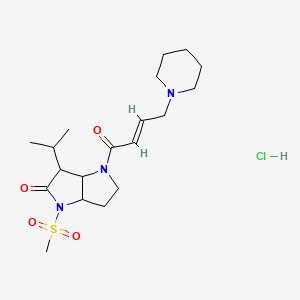
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
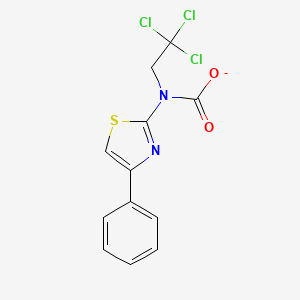
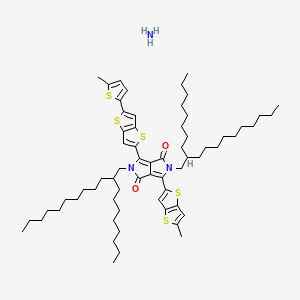
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
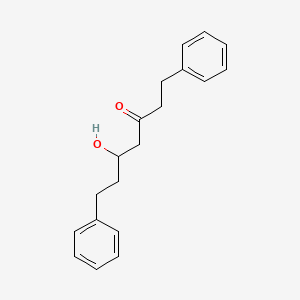
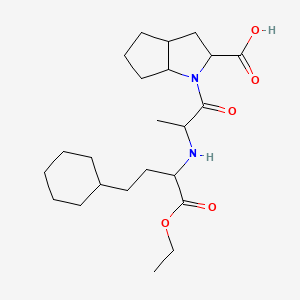

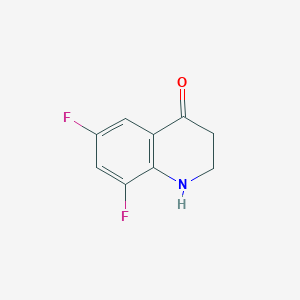
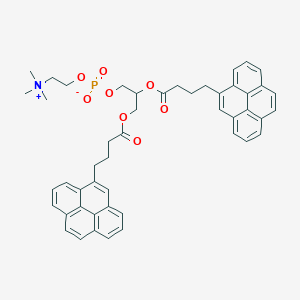
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
